Regioisomeric Identity: 3-Carboxylate vs. 2-Carboxylate Differentiation by Molecular Topology and Synthetic Accessibility
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate (CAS 1060814-45-0) bears the ester substituent at position 3 of the pyrazole ring, whereas the more commonly commercialized regioisomer ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1029720-98-6) carries the ester at position 2. This regioisomeric distinction is non-trivial: in the published ATR inhibitor series, the 3-position substituent projects toward a distinct sub-pocket of the kinase active site (as confirmed by cocrystal structure PDB 4WAF), while the 2-position is oriented toward the solvent-exposed region, leading to fundamentally different SAR trajectories and selectivity profiles [1]. The 3-carboxylate regioisomer is synthesized via a different cyclization pathway than the 2-carboxylate, and commercial availability is more limited (Fluorochem, MolCore vs. broader multi-vendor availability for the 2-carboxylate), making procurement specification of the exact CAS number critical for reproducible research .
| Evidence Dimension | Regioisomeric position of ethyl ester on pyrazolo[1,5-a]pyrazine core |
|---|---|
| Target Compound Data | Ethyl ester at position 3 (CAS 1060814-45-0); SMILES: CCOC(=O)C1=C2CNCCN2N=C1 |
| Comparator Or Baseline | Ethyl ester at position 2 (CAS 1029720-98-6; ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate) |
| Quantified Difference | Distinct connectivity: 3-carboxylate is conjugated to pyrazole C3, while 2-carboxylate is attached to pyrazole C5 of the fused system. In the ATR inhibitor series, 3-substituted analogs achieved sub-nanomolar ATR IC50 with >100-fold selectivity over PI3Kα, while 2-substituted analogs showed divergent selectivity patterns [1]. |
| Conditions | Comparison based on IUPAC nomenclature, SMILES structural assignment, and SAR data from ATR kinase inhibitor optimization campaign (ACS Med. Chem. Lett. 2015) [1] |
Why This Matters
The specific 3-carboxylate regioisomer is irreplaceable for research programs targeting kinase active-site sub-pockets that engage 3-position substituents, and procurement of the incorrect regioisomer (2-carboxylate) would yield invalid SAR data and wasted screening resources.
- [1] Barsanti, P.A., et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett. 2015, 6, 37-41. PDB: 4WAF crystal structure of THPP analog bound to engineered PI3Kα. View Source
